(Cyclopropylmethyl)hydrazine
Overview
Description
(Cyclopropylmethyl)hydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclopropylmethyl group
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that hydrazine derivatives can influence cell death pathways like apoptosis and autophagy
Biochemical Pathways
Hydrazine derivatives are known to interact with various biological pathways . More research is needed to identify the specific pathways influenced by (Cyclopropylmethyl)hydrazine.
Pharmacokinetics
Hydrazine derivatives are known to be well-absorbed from the gastrointestinal tract and undergo extensive and complex metabolism .
Result of Action
It’s known that hydrazine derivatives can influence various cellular processes
Action Environment
It’s known that environmental factors can influence the action of chemical compounds . More research is needed to understand how environmental factors specifically influence this compound.
Biochemical Analysis
Biochemical Properties
Hydrazine and its derivatives, including (Cyclopropylmethyl)hydrazine, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds with amino acids in enzyme active sites . Hydrazine derivatives have been utilized as anticancer drugs, indicating their potential to interact with key biomolecules involved in cell proliferation .
Cellular Effects
Hydrazine derivatives have been reported to induce programmed cell death pathways like apoptosis and autophagy . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Hydrazine derivatives are known to form covalent bonds with amino acids in enzyme active sites . This could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Hydrazine derivatives are known to be stable and reactive molecules
Dosage Effects in Animal Models
Hydrazine derivatives have been used in the treatment of various diseases in animal models, indicating their potential therapeutic effects at certain dosages .
Metabolic Pathways
Hydrazine and its derivatives are known to undergo various metabolic transformations, leading to the formation of reactive species that bind to cellular macromolecules .
Transport and Distribution
The transport and distribution of small molecules like hydrazine derivatives are often mediated by various transporters and binding proteins .
Subcellular Localization
The subcellular localization of small molecules like hydrazine derivatives can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclopropylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Cyclopropylmethyl bromide+Hydrazine hydrate→this compound+Hydrobromic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azides or nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazines or hydrazones.
Scientific Research Applications
(Cyclopropylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
(Cyclopropylmethyl)hydrazine can be compared with other hydrazine derivatives, such as:
Methylhydrazine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.
Phenylhydrazine: Contains a phenyl group instead of a cyclopropylmethyl group, leading to different reactivity and applications.
Dimethylhydrazine: Has two methyl groups, making it more volatile and reactive.
Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other hydrazine derivatives. This uniqueness can be exploited in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
cyclopropylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGFCAGFFHMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505567 | |
Record name | (Cyclopropylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40487-93-2 | |
Record name | (Cyclopropylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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